Cas no 1808451-26-4 (2-chloro-6-methyl-N-[2-(morpholin-4-yl)pyridin-3-yl]pyridine-3-sulfonamide)

2-Chloro-6-methyl-N-[2-(morpholin-4-yl)pyridin-3-yl]pyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine core substituted with chloro and methyl groups, along with a morpholine-linked pyridine moiety. This compound is of interest in medicinal and agrochemical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. Its structural complexity allows for selective interactions with target proteins, making it valuable in the development of enzyme inhibitors or receptor modulators. The presence of both sulfonamide and heterocyclic groups enhances its binding affinity and metabolic stability. Suitable for controlled reactions, it offers synthetic flexibility for further functionalization in drug discovery and chemical studies.
2-chloro-6-methyl-N-[2-(morpholin-4-yl)pyridin-3-yl]pyridine-3-sulfonamide structure
1808451-26-4 structure
Product Name:2-chloro-6-methyl-N-[2-(morpholin-4-yl)pyridin-3-yl]pyridine-3-sulfonamide
CAS No:1808451-26-4
MF:C15H17ClN4O3S
MW:368.838480710983
CID:6022738
PubChem ID:99785014
Update Time:2025-06-26

2-chloro-6-methyl-N-[2-(morpholin-4-yl)pyridin-3-yl]pyridine-3-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 1808451-26-4
    • EN300-26609170
    • AKOS033559406
    • Z1703879128
    • 2-chloro-6-methyl-N-[2-(morpholin-4-yl)pyridin-3-yl]pyridine-3-sulfonamide
    • 2-chloro-6-methyl-N-(2-morpholin-4-ylpyridin-3-yl)pyridine-3-sulfonamide
    • Inchi: 1S/C15H17ClN4O3S/c1-11-4-5-13(14(16)18-11)24(21,22)19-12-3-2-6-17-15(12)20-7-9-23-10-8-20/h2-6,19H,7-10H2,1H3
    • InChI Key: AREMCKQHJMQDGH-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=C(C)N=1)S(NC1=CC=CN=C1N1CCOCC1)(=O)=O

Computed Properties

  • Exact Mass: 368.0709893g/mol
  • Monoisotopic Mass: 368.0709893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 509
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 92.8Ų

2-chloro-6-methyl-N-[2-(morpholin-4-yl)pyridin-3-yl]pyridine-3-sulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26609170-0.05g
2-chloro-6-methyl-N-[2-(morpholin-4-yl)pyridin-3-yl]pyridine-3-sulfonamide
1808451-26-4 95.0%
0.05g
$212.0 2025-03-20

2-chloro-6-methyl-N-[2-(morpholin-4-yl)pyridin-3-yl]pyridine-3-sulfonamide Related Literature

Additional information on 2-chloro-6-methyl-N-[2-(morpholin-4-yl)pyridin-3-yl]pyridine-3-sulfonamide

2-Chloro-6-Methyl-N-[2-(Morpholin-4-Yl)Pyridin-3-Yl]Pyridine-3-Sulfonamide

The compound 1808451-26-4, also known as 2-chloro-6-methyl-N-[2-(morpholin-4-yl)pyridin-3-yl]pyridine-3-sulfonamide, is a highly specialized organic molecule with significant potential in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in various therapeutic areas, making it a subject of interest for researchers and industry professionals alike.

Structure and Synthesis

The molecular structure of 1808451-26-4 is characterized by a pyridine ring system with a sulfonamide group attached at the 3-position. The presence of a chlorine atom at the 2-position and a methyl group at the 6-position further enhances its chemical complexity. Additionally, the molecule incorporates a morpholine moiety, which is connected via a pyridinyl group. This combination of functional groups contributes to its unique physicochemical properties.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound. Researchers have developed novel methodologies to construct the pyridine-sulfonamide framework, ensuring high yields and purity. These methods often involve multi-step reactions, including nucleophilic substitutions, coupling reactions, and oxidation processes. The integration of these techniques has significantly improved the scalability of the synthesis, making it suitable for large-scale production.

Biological Activity and Applications

1808451-26-4 has demonstrated remarkable biological activity in various in vitro and in vivo models. Studies have shown that this compound exhibits potent inhibitory effects on key enzymes involved in inflammatory pathways, making it a potential candidate for anti-inflammatory therapies. Furthermore, its ability to modulate ion channels has opened avenues for its application in treating neurological disorders such as epilepsy and chronic pain.

Recent research has also explored the anti-cancer properties of 1808451-26-4. Preclinical studies indicate that this compound can effectively inhibit the growth of cancer cells by targeting specific oncogenic pathways. Its ability to induce apoptosis in cancer cells while sparing normal cells highlights its potential as a selective anti-cancer agent.

Mechanism of Action

The mechanism of action of 1808451-26-4 involves multiple molecular targets, including protein kinases, ion channels, and nuclear receptors. The sulfonamide group plays a crucial role in binding to these targets, while the morpholine moiety enhances the molecule's bioavailability and stability. Computational studies have provided insights into the molecular interactions that govern its binding affinity and selectivity.

Recent advancements in structural biology have allowed researchers to elucidate the three-dimensional structure of 1808451-26-4 bound to its target proteins. These findings have provided valuable information for optimizing the molecule's pharmacokinetic properties and improving its therapeutic efficacy.

Future Directions and Challenges

Despite its promising potential, several challenges remain before 1808451-26-4 can be translated into clinical use. One major challenge is optimizing its pharmacokinetic profile to ensure optimal drug delivery. Researchers are actively exploring strategies such as prodrug design and nanoparticle encapsulation to address these issues.

Additionally, further studies are needed to fully understand the safety profile of this compound. Long-term toxicity studies in animal models will be essential to evaluate its suitability for human use. Collaborative efforts between academia and industry are expected to accelerate the development process and overcome these challenges.

In conclusion, 1808451-26-4, or 2-chloro-6-methyl-N-[2-(morpholin-4-y

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